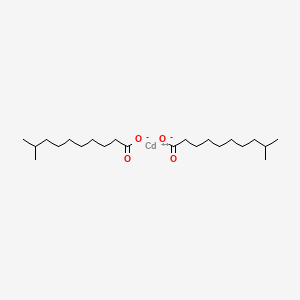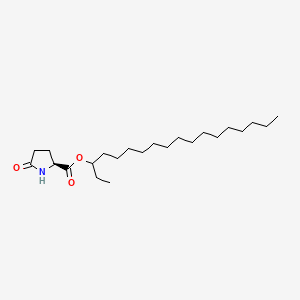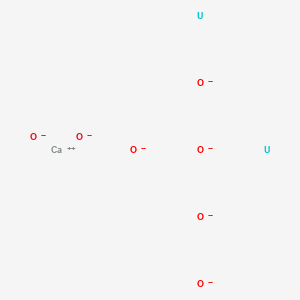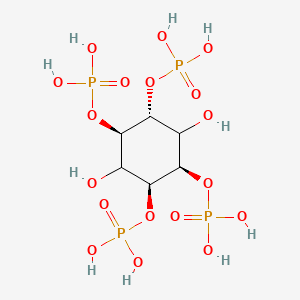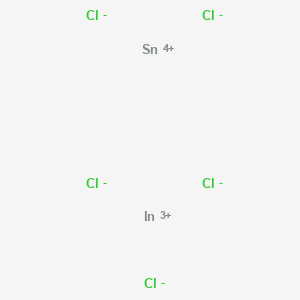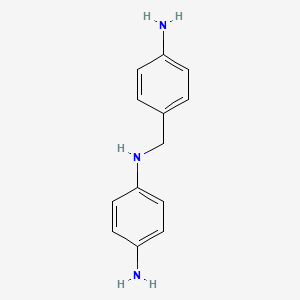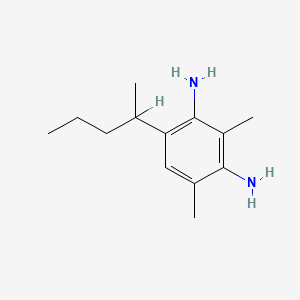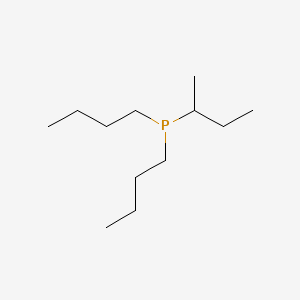
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone is an organic compound with the molecular formula C18H17NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a hydroxy group at the first position and a (3-methoxypropyl)amino group at the fourth position on the anthraquinone core.
Vorbereitungsmethoden
The synthesis of 1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Amination: The (3-methoxypropyl)amino group is introduced through a nucleophilic substitution reaction. This involves reacting the hydroxylated anthraquinone with 3-methoxypropylamine under controlled conditions, typically in the presence of a catalyst or under reflux conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, contributing to the development of new colorants with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infections.
Industry: It is used in the production of various industrial dyes and pigments, providing vibrant and stable colors for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
DNA Intercalation: The planar structure of the anthraquinone core allows it to intercalate into DNA, disrupting the replication and transcription processes.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects.
Reactive Oxygen Species (ROS) Generation: It can induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-4-((3-methoxypropyl)amino)anthraquinone can be compared with other anthraquinone derivatives, such as:
1-Hydroxyanthraquinone: Lacks the (3-methoxypropyl)amino group, resulting in different chemical and biological properties.
4-Aminoanthraquinone: Lacks the hydroxy group, affecting its reactivity and applications.
1,4-Dihydroxyanthraquinone: Contains two hydroxy groups, leading to different oxidation and reduction behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
93982-26-4 |
|---|---|
Molekularformel |
C18H17NO4 |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
1-hydroxy-4-(3-methoxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H17NO4/c1-23-10-4-9-19-13-7-8-14(20)16-15(13)17(21)11-5-2-3-6-12(11)18(16)22/h2-3,5-8,19-20H,4,9-10H2,1H3 |
InChI-Schlüssel |
CTKVYBVRHPGRCA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)
